molecular formula C23H29ClN2O B12354963 N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide,monohydrochloride CAS No. 2749299-21-4

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide,monohydrochloride

Cat. No.: B12354963
CAS No.: 2749299-21-4
M. Wt: 384.9 g/mol
InChI Key: VFWQXRVIUPHEPV-UHFFFAOYSA-N
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Description

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, 1-phenethylpiperidine, is synthesized through a series of reactions involving the alkylation of piperidine with phenethyl bromide.

    Acrylamide Formation: The piperidine derivative is then reacted with o-tolylacrylamide under specific conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the acrylamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide
  • N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)propionamide

Uniqueness

N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its acrylamide moiety, in particular, may contribute to unique interactions with biological targets.

Properties

CAS No.

2749299-21-4

Molecular Formula

C23H29ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h3-12,21H,1,13-18H2,2H3;1H

InChI Key

VFWQXRVIUPHEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl

Origin of Product

United States

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